molecular formula C26H33ClN2O8 B2917607 N-(2-chlorobenzyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1396876-88-2

N-(2-chlorobenzyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2917607
CAS No.: 1396876-88-2
M. Wt: 537.01
InChI Key: KEHMSLBKNOJJHO-UHFFFAOYSA-N
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Description

This compound is a piperidine-based acetamide derivative featuring a 2-chlorobenzyl group and a 3,5-dimethoxybenzyloxymethyl substituent. Its oxalate salt form likely enhances aqueous solubility, a critical factor for bioavailability. While specific physicochemical data (e.g., melting point, density) are unavailable in the provided evidence, its molecular formula is inferred as C₂₃H₂₆ClN₂O₈ (assuming oxalate counterion), with a molecular weight of approximately 511.9 g/mol (calculated).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN2O4.C2H2O4/c1-29-21-11-19(12-22(13-21)30-2)17-31-16-18-7-9-27(10-8-18)15-24(28)26-14-20-5-3-4-6-23(20)25;3-1(4)2(5)6/h3-6,11-13,18H,7-10,14-17H2,1-2H3,(H,26,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHMSLBKNOJJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate (CAS No. 1396876-88-2) is a synthetic compound with potential therapeutic applications. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H33ClN2O8
  • Molecular Weight : 537.0 g/mol
  • Structure : The compound includes a piperidine moiety linked to a chlorobenzyl group and a dimethoxybenzyl ether, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Preliminary studies indicate that compounds with similar structures exhibit binding affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This suggests potential applications in mood disorders and appetite regulation .
  • Antioxidant Activity : Compounds containing methoxy groups are known for their antioxidant properties. The presence of the dimethoxybenzyl group may enhance the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress .
  • Antimycobacterial Properties : Related compounds have shown promising antimycobacterial activity, indicating that this compound could be explored for treating infections caused by Mycobacterium species .

Case Studies and Research Findings

  • Pharmacological Evaluation :
    • A study evaluated the pharmacological profile of structurally similar compounds, revealing that modifications in the benzyl group significantly impacted receptor selectivity and potency. This suggests that this compound may exhibit unique pharmacological properties that warrant further investigation .
  • Antioxidant Studies :
    • Research utilizing DPPH radical scavenging assays demonstrated that compounds with similar functional groups can achieve high inhibition rates at varying concentrations. This underscores the potential antioxidant capacity of this compound .
  • Cytotoxicity Assessment :
    • In vitro studies assessing cytotoxicity on renal tubular epithelial cells indicated that related compounds displayed low toxicity at therapeutic concentrations. This finding is crucial for evaluating the safety profile of this compound in potential clinical applications .

Summary of Biological Activities

Activity TypeDescriptionReferences
Receptor BindingAffinity for 5-HT2A and 5-HT2C receptors
AntioxidantFree radical scavenging potential
AntimycobacterialPotential efficacy against Mycobacterium species
CytotoxicityLow toxicity observed in renal cell models

Comparison with Similar Compounds

2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide Oxalate (CAS 1396810-94-8)

  • Molecular Formula : C₂₀H₃₀N₂O₈
  • Molecular Weight : 426.5 g/mol
  • Key Structural Differences :
    • Substitution of the 2-chlorobenzyl group with an N-methylacetamide moiety.
    • Retains the 3,5-dimethoxybenzyloxymethyl-piperidine core.
  • The methyl group may decrease steric hindrance, altering binding affinity to targets compared to the chlorinated analog .

N-(2-Chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide (CAS 1105212-23-4)

  • Molecular Formula : C₁₈H₂₄ClN₅O₄S
  • Molecular Weight : 441.9 g/mol
  • Key Structural Differences :
    • Replaces the dimethoxybenzyloxymethyl-piperidine with a methylsulfonyl-piperidine-triazole system.
    • Retains the 2-chlorobenzyl group.
  • The triazole ring may confer metabolic stability or distinct hydrogen-bonding interactions with biological targets .

N-(2-Fluorobenzyloxy)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-imine

  • Molecular Formula : C₂₉H₃₀FN₃O (inferred from ).
  • Key Structural Differences :
    • Fluorine substitution instead of chlorine on the benzyl group.
    • Aromatic diphenyl-piperidine core versus dimethoxybenzyl-piperidine.
  • Implications :
    • Fluorine’s smaller size and higher electronegativity may reduce steric bulk and alter electronic interactions with targets.
    • Diphenyl substitution could enhance π-π stacking but reduce solubility compared to dimethoxybenzyl derivatives .

Patent Compounds (Quinoline-Based Derivatives)

  • Examples: N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide.
  • Key Structural Differences: Larger, more complex scaffolds (quinoline, pyridine, tetrahydrofuran). Include cyano and methoxyethyl groups.
  • Implications: Quinoline moieties often target kinases or DNA topoisomerases. Increased molecular complexity may improve potency but hinder synthetic accessibility .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Targets
Target Compound (N-(2-chlorobenzyl)-...acetamide oxalate) C₂₃H₂₆ClN₂O₈* 511.9 2-Chlorobenzyl, 3,5-dimethoxybenzyloxymethyl GPCRs, Enzymes
2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide oxalate C₂₀H₃₀N₂O₈ 426.5 N-Methylacetamide, 3,5-dimethoxybenzyloxymethyl Solubility-driven targets
CAS 1105212-23-4 (Triazole-sulfonyl derivative) C₁₈H₂₄ClN₅O₄S 441.9 2-Chlorobenzyl, methylsulfonyl-piperidine-triazole Enzymes (e.g., proteases)
N-(2-Fluorobenzyloxy)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-imine C₂₉H₃₀FN₃O ~479.6 2-Fluorobenzyl, diphenyl-piperidine Aromatic receptor modulators
Patent Quinoline Derivatives C₃₆H₃₈ClN₅O₅* ~684.2 Quinoline, pyridinyl, tetrahydrofuran Kinases, Topoisomerases

*Calculated values where exact data are unavailable.

Research Findings and Implications

  • Chlorobenzyl vs.
  • Dimethoxybenzyl vs. Sulfonyl/Triazole : The 3,5-dimethoxybenzyl group may confer antioxidant properties or modulate serotonin receptors, whereas sulfonyl-triazole systems are often linked to protease inhibition .
  • Oxalate Salt : The oxalate counterion in the target compound and CAS 1396810-94-8 improves solubility compared to neutral analogs, critical for oral bioavailability .

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